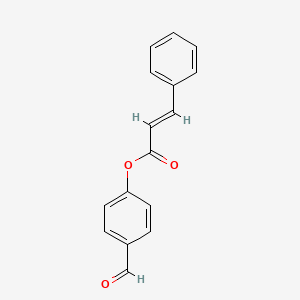
N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-chlorophényl)-2,2-bis(4-chlorophényl)-2-hydroxyacétohydrazide est un composé organique complexe comportant un groupe fonctionnel hydrazide. Ce composé se caractérise par la présence de trois groupes chlorophényle et d’une partie hydroxyacétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N’-(3-chlorophényl)-2,2-bis(4-chlorophényl)-2-hydroxyacétohydrazide implique généralement plusieurs étapes :
Matériaux de départ : La synthèse commence par la préparation de la 3-chlorophénylhydrazine et de la 4-chlorobenzophénone.
Formation d’un intermédiaire : La 3-chlorophénylhydrazine réagit avec la 4-chlorobenzophénone en conditions acides pour former une hydrazone intermédiaire.
Hydrolyse et cyclisation : L’hydrazone intermédiaire subit une hydrolyse suivie d’une cyclisation pour former le produit final, le N’-(3-chlorophényl)-2,2-bis(4-chlorophényl)-2-hydroxyacétohydrazide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du pH et du temps de réaction. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
N’-(3-chlorophényl)-2,2-bis(4-chlorophényl)-2-hydroxyacétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : La partie hydrazide peut être réduite pour former les amines correspondantes.
Substitution : Les groupes chlorophényle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation d’un dérivé cétonique.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés chlorophényliques substitués.
Applications de la recherche scientifique
N’-(3-chlorophényl)-2,2-bis(4-chlorophényl)-2-hydroxyacétohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent antiviral et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés électroniques et optiques spécifiques.
Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec les enzymes et les récepteurs, fournissant des informations sur son mécanisme d’action.
Applications De Recherche Scientifique
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mécanisme D'action
Le mécanisme par lequel N’-(3-chlorophényl)-2,2-bis(4-chlorophényl)-2-hydroxyacétohydrazide exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut former des liaisons hydrogène et des interactions hydrophobes avec ces cibles, ce qui conduit à l’inhibition ou à l’activation de voies biologiques. Les voies exactes impliquées dépendent de l’application spécifique et de la cible.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chlorophényl)-2-hydroxyacétohydrazide
- 2,2-bis(4-chlorophényl)-2-hydroxyacétohydrazide
- N’-(3-chlorophényl)-2-hydroxyacétohydrazide
Unicité
N’-(3-chlorophényl)-2,2-bis(4-chlorophényl)-2-hydroxyacétohydrazide est unique en raison de la présence de trois groupes chlorophényle, qui améliorent sa stabilité chimique et son activité biologique. Cette caractéristique structurelle le distingue d’autres composés similaires et contribue à ses propriétés et applications spécifiques.
Propriétés
Formule moléculaire |
C20H15Cl3N2O2 |
|---|---|
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-8-4-13(5-9-15)20(27,14-6-10-16(22)11-7-14)19(26)25-24-18-3-1-2-17(23)12-18/h1-12,24,27H,(H,25,26) |
Clé InChI |
SNGOWKZPTKRALD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)


![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
